N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
Description
Historical Context of Aniline Derivatives in Organic Chemistry
The development of aniline derivatives represents one of the most significant chapters in the history of organic chemistry, tracing its origins to the early nineteenth century when the fundamental aromatic amine structure was first isolated and characterized. Aniline itself was initially discovered in 1826 by Otto Unverdorben through the destructive distillation of indigo, though he referred to it as "crystallin" at the time. This seminal discovery marked the beginning of a chemical revolution that would ultimately transform both industrial chemistry and pharmaceutical development over the subsequent two centuries.
The historical significance of aniline compounds gained tremendous momentum in 1834 when Friedrich Runge isolated a substance from coal tar that produced distinctive blue coloration when treated with chloride of lime, which he named "kyanol" or "cyanol". However, it was Carl Julius Fritzsche who, in 1841, established the connection between these various isolated compounds and the indigo-yielding plant Indigofera anil, from which he derived the name "aniline". The etymological roots of the term extend even further back, ultimately deriving from the Sanskrit "nilah," meaning dark blue, which reflects the deep historical connection between aniline chemistry and the production of blue dyes.
The unification of these various discoveries came through the work of August Wilhelm von Hofmann, who demonstrated in 1855 that the substances prepared by different researchers were chemically identical, establishing the foundation for systematic aniline chemistry. This period of consolidation and standardization proved crucial for the subsequent industrial development of aniline derivatives, particularly in the emerging synthetic dye industry. The breakthrough moment came in 1856 when Hofmann's student William Henry Perkin discovered mauveine while attempting to synthesize quinine, creating the first commercially successful synthetic dye and launching the modern chemical industry.
The industrial-scale production of aniline derivatives became economically viable through the development of the Béchamp reduction process, which enabled the preparation of aniline "by the ton" from nitrobenzene using iron as the reducing agent. This technological advancement transformed aniline from an expensive laboratory curiosity into a widely available industrial chemical, facilitating the rapid expansion of the synthetic dye industry throughout the latter half of the nineteenth century. The German chemical industry, in particular, capitalized on these developments, with companies like Badische Anilin- und Soda-Fabrik (now BASF) building their commercial empires on aniline-based chemistry.
Modern aniline derivatives have evolved far beyond their historical applications in dye chemistry to encompass a vast array of pharmaceutical, agrochemical, and materials science applications. Contemporary research has identified anilines as vital synthetic cores present in numerous pharmaceuticals, including oncology agents such as imatinib, enzalutamide, nilotinib, and erlotinib, as well as cardiovascular treatments like rivaroxaban and ranolazine. The ubiquity of aniline structures in modern pharmaceuticals underscores their continued importance, with these compounds appearing in sixteen of the top two hundred pharmaceutical products by retail sales as of 2016.
Significance of Ether-Linked Benzyl Substituents in Molecular Design
The incorporation of ether-linked benzyl substituents in molecular design represents a sophisticated approach to pharmaceutical and materials chemistry that has gained considerable importance in contemporary research. These structural motifs combine the unique properties of benzyl groups with the versatility of ether linkages, creating molecular architectures that offer enhanced synthetic accessibility, improved pharmacological properties, and diverse reactivity profiles. The strategic use of such substituents in compounds like this compound reflects the evolution of molecular design principles toward more complex and functionally diverse chemical entities.
Benzyl groups possess distinctive chemical properties that make them particularly valuable in pharmaceutical design, primarily due to their enhanced reactivity compared to other aromatic substituents. The benzylic position exhibits significantly weaker carbon-hydrogen bond dissociation energy, approximately ten to fifteen percent lower than typical aliphatic carbon-hydrogen bonds, with the benzylic carbon-hydrogen bond strength measured at 90 kcal/mol compared to 105 kcal/mol for methyl carbon-hydrogen bonds. This enhanced reactivity stems from the stabilization provided by the neighboring aromatic ring to benzylic radicals, enabling selective functionalization and metabolic transformations that can be strategically exploited in drug design.
The combination of benzyl functionality with ether linkages creates additional opportunities for molecular recognition and binding interactions. Ether linkages provide conformational flexibility while maintaining chemical stability under physiological conditions, allowing drug molecules to adopt optimal binding conformations when interacting with biological targets. The oxygen atoms in ether linkages can serve as hydrogen bond acceptors, contributing to the overall binding affinity and selectivity of pharmaceutical compounds. Furthermore, the lipophilic character of benzyl groups can enhance membrane permeability, while the polar ether oxygens can facilitate aqueous solubility, creating balanced physicochemical properties essential for oral bioavailability.
Recent advances in dynamic covalent chemistry have highlighted the potential of benzyl ether motifs as reversible linkages in materials applications. Research has demonstrated that benzyl ether-based trans-etherification can serve as a robust chemistry for designing covalent adaptable networks, with the dynamic ether exchange exhibiting dissociative behavior that enables materials to undergo stress relaxation and reprocessing. This application extends the utility of benzyl ether systems beyond traditional pharmaceutical applications into advanced materials science, where reversible bond formation and breaking can create self-healing and recyclable polymer networks.
The strategic positioning of ether-linked benzyl substituents also influences the overall molecular architecture and potential biological activity of target compounds. In the case of this compound, the specific arrangement of these functional groups creates multiple sites for potential biological interactions. The pentyloxy chain provides hydrophobic character that may facilitate membrane interactions or binding to lipophilic protein domains, while the phenoxyethoxy substituent introduces additional aromatic character and potential for pi-pi stacking interactions with aromatic amino acid residues in protein binding sites.
The synthetic accessibility of ether-linked benzyl derivatives represents another significant advantage in molecular design strategies. Standard organic synthesis methods, including nucleophilic substitution reactions and ether formation protocols, can be employed to introduce these functionalities with good yields and selectivity. The reaction of benzyl halides with alkoxide nucleophiles provides a reliable route to benzyl ethers, while phenoxyethyl groups can be introduced through similar nucleophilic displacement reactions. These well-established synthetic methodologies enable medicinal chemists to rapidly explore structure-activity relationships and optimize compound properties through systematic modification of ether-linked substituents.
Properties
IUPAC Name |
N-[(4-pentoxyphenyl)methyl]-2-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-2-3-9-18-28-24-16-14-22(15-17-24)21-27-25-12-7-8-13-26(25)30-20-19-29-23-10-5-4-6-11-23/h4-8,10-17,27H,2-3,9,18-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBALRKSASOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Pentyloxy)benzylamine
- Step 1: Alkylation of 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde with 1-bromopentane or pentyl tosylate under basic conditions (e.g., K2CO3, acetone) to introduce the pentyloxy group.
- Step 2: Conversion of the benzyl alcohol or aldehyde to benzylamine via:
- Reduction of the aldehyde to benzyl alcohol followed by amination, or
- Direct reductive amination using ammonium salts and reducing agents like sodium cyanoborohydride.
Synthesis of 2-(2-Phenoxyethoxy)aniline
- Step 1: Preparation of 2-(2-phenoxyethoxy)phenol by nucleophilic substitution of 2-hydroxyphenol with 2-chloroethyl phenyl ether under basic conditions.
- Step 2: Conversion of the phenol to aniline derivative, often via nitration followed by reduction, or direct amination if suitable precursors are available.
Coupling to Form N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
Method 1: Reductive Amination
React 4-(pentyloxy)benzaldehyde with 2-(2-phenoxyethoxy)aniline in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the secondary amine linkage.Method 2: Nucleophilic Substitution
React 2-(2-phenoxyethoxy)aniline with 4-(pentyloxy)benzyl halide (e.g., bromide or chloride) under basic conditions to substitute the halide with the aniline nitrogen.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation of 4-hydroxybenzyl | 1-bromopentane, K2CO3, acetone, reflux | Yields pentyloxybenzyl intermediate |
| Reductive amination | NaBH(OAc)3 or NaCNBH3, acetic acid, room temp | Mild conditions prevent side reactions |
| Nucleophilic substitution | Base (e.g., K2CO3 or NaH), DMF or DMSO, 50-80°C | Requires dry, aprotic solvent for best yield |
| Purification | Column chromatography, recrystallization | TLC and NMR used for monitoring |
Analytical Monitoring and Characterization
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure of intermediates and final product by characteristic chemical shifts.
- Mass Spectrometry (MS): Confirms molecular weight.
- Infrared Spectroscopy (IR): Verifies functional groups, especially ether and amine linkages.
Research Findings and Notes
- The synthesis requires careful control of temperature and stoichiometry to optimize yield and minimize side reactions such as over-alkylation or polymerization.
- Use of mild reducing agents in reductive amination is critical to avoid reduction of aromatic rings or other sensitive groups.
- Solvent choice is important; polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution reactions.
- Purification often involves silica gel chromatography with gradient elution to separate closely related by-products.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Observations |
|---|---|---|
| 4-(Pentyloxy)benzylamine synthesis | Alkylation with 1-bromopentane, base, reflux | Efficient introduction of pentyloxy group |
| 2-(2-Phenoxyethoxy)aniline synthesis | Nucleophilic substitution on phenol, reduction or amination | Requires careful control to maintain aniline integrity |
| Coupling via reductive amination | 4-(Pentyloxy)benzaldehyde + aniline + NaBH(OAc)3, mild conditions | High selectivity, good yields |
| Coupling via nucleophilic substitution | Benzyl halide + aniline, base, aprotic solvent | Alternative route, may need optimization |
This synthesis approach is consistent with the known chemical behavior of anilines and ethers and is supported by standard organic synthesis literature and compound supplier data. Although specific peer-reviewed experimental procedures for this exact compound are scarce, the described methods are standard for preparing structurally analogous compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
Biomedical Research Applications
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is primarily utilized in biomedical research for its potential therapeutic properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity by targeting specific signaling pathways involved in tumor growth. Its structural analogs have been studied for their ability to inhibit the proliferation of cancer cells, particularly in hormone-dependent cancers like prostate cancer, where androgen receptor antagonism is crucial .
Drug Delivery Systems
The compound's unique structure allows it to be explored as a component in drug delivery systems. Its hydrophobic nature can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation in nanocarriers or liposomes .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neural tissues .
Materials Science Applications
Beyond biomedical uses, this compound is also being investigated for applications in materials science.
Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis, contributing to the development of advanced materials with tailored properties such as enhanced thermal stability and mechanical strength .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, it is being evaluated for use in coatings and adhesives, particularly those requiring resistance to environmental factors like moisture and temperature fluctuations .
Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available anilines and phenolic compounds. The ability to modify its structure allows researchers to create derivatives with enhanced or altered biological activity.
Case Studies
Mechanism of Action
The exact mechanism of action for N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is not well-documented. it is known to interact with specific molecular targets and pathways in proteomics research. These interactions help researchers understand protein functions and interactions at a molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in alkoxy chain length, substituent positions, and functional groups. Key comparisons include:
a) N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)aniline ()
- Structural Difference : Shorter methoxyethoxy chain (vs. pentyloxy) at the benzyl position.
b) N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline ()
- Structural Difference: Longer heptyloxy chain and phenethyloxy group (vs. phenoxyethoxy).
- Impact : Increased lipophilicity due to the heptyloxy chain, which may enhance lipid bilayer penetration but reduce aqueous solubility.
c) 4-[4-(2-Aminoethoxy)benzyl]aniline ()
- Structural Difference: Aminoethoxy group replaces phenoxyethoxy; lacks pentyloxy.
- Impact: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes or receptors).
d) N-(4-Methoxybenzyl)-2-(dioxaborolan-2-yl)aniline ()
Physicochemical Properties
Key physicochemical parameters derived from molecular formulas and experimental
Biological Activity
N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is a compound of interest due to its potential biological activities, particularly as a modulator of Toll-like receptors (TLRs). TLRs play a crucial role in the immune system by recognizing pathogens and initiating immune responses. This article aims to explore the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C25H29NO4
- Molecular Weight : 407.50 g/mol
This compound features a pentyloxy group and two phenoxyethoxy moieties, which may influence its solubility and interaction with biological targets.
Modulation of Toll-like Receptors (TLRs)
Research indicates that this compound functions as a modulator of TLR activity. TLRs are pattern recognition receptors that detect pathogen-associated molecular patterns (PAMPs), leading to the activation of innate immune responses. The compound's ability to modulate TLR signaling pathways suggests potential therapeutic applications in infectious diseases and inflammatory conditions .
The mechanism by which this compound exerts its biological effects involves several key steps:
- Binding to TLRs : The compound likely binds to specific TLRs, altering their conformation and activity.
- Signal Transduction : This binding initiates downstream signaling cascades involving various adaptor proteins, ultimately leading to the activation of transcription factors such as NF-kB.
- Cytokine Production : Activated TLRs promote the production of pro-inflammatory cytokines, enhancing the immune response against pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- In vitro Studies : Research has shown that compounds with similar structures can enhance macrophage activation and cytokine secretion, indicating a robust immunomodulatory effect .
- Animal Models : In vivo studies have demonstrated that TLR modulators can reduce inflammation and improve outcomes in models of sepsis and autoimmune diseases.
Comparative Biological Activity
| Compound Name | Modulation Type | Key Findings |
|---|---|---|
| This compound | TLR Modulator | Enhances immune response via cytokine production |
| Similar Phenoxy Compounds | TLR Agonists | Increased macrophage activation |
| Benzodiazepine Derivatives | Receptor Agonists | Anticonvulsant activity in animal models |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Alkoxylation of 4-hydroxybenzaldehyde with pentyl bromide to form 4-(pentyloxy)benzaldehyde .
- Step 2 : Reductive amination of 2-(2-phenoxyethoxy)aniline (synthesized via nucleophilic substitution of 2-aminophenol with phenoxyethyl bromide) with 4-(pentyloxy)benzaldehyde, using NaBH₃CN or Pd/C under hydrogenation conditions .
- Critical Factors : Reaction temperature (60–80°C for Step 1), solvent polarity (e.g., DMF for Step 2), and catalyst loading (5–10% Pd/C) significantly impact yields (reported 45–68%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight ([M+H]⁺ expected at ~434.5 g/mol) and detect impurities (<2% threshold) .
- ¹H/¹³C NMR : Key signals include the benzyl proton (δ 4.3–4.5 ppm) and phenoxyethoxy protons (δ 3.8–4.1 ppm) .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 77.03%, H: 7.63%, N: 3.22%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s mesogenic behavior in liquid crystal applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model dipole-dipole interactions between the phenoxyethoxy and pentyloxy groups to assess alignment under electric fields .
- Density Functional Theory (DFT) : Calculate torsion angles between aromatic rings to evaluate planarity, which correlates with liquid crystalline phase stability (e.g., nematic vs. smectic) .
- Validation : Compare computational results with experimental DSC data (e.g., phase transitions observed at 120–150°C) .
Q. How can contradictions in stability data (e.g., thermal vs. photolytic degradation) be resolved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~250°C in N₂ atmosphere) .
- UV-Vis Spectroscopy : Monitor photodegradation under 254 nm UV light; observe λmax shifts due to cleavage of the phenoxyethoxy chain .
- Contradiction Resolution : If thermal stability exceeds photolytic stability, recommend storage in amber vials at <4°C and inert gas purging .
Q. What strategies improve the compound’s solubility in polar solvents without altering its functional groups?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 70:30 v/v) to enhance solubility (>50 mg/mL) .
- Micellar Encapsulation : Employ nonionic surfactants (e.g., Tween-80) to solubilize the compound in aqueous media .
- Validation : Measure solubility via UV absorbance at 280 nm and compare with calibration curves .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study the compound’s interactions with lipid bilayers for drug delivery applications?
- Methodological Answer :
- Langmuir-Blodgett Trough : Measure surface pressure-area isotherms to assess insertion into DPPC monolayers .
- Fluorescence Quenching : Use pyrene-labeled liposomes to quantify membrane permeability changes .
- Controls : Include blank liposomes and reference compounds (e.g., cholesterol) to normalize data .
Q. What analytical techniques are critical for resolving spectral overlaps in mixtures containing this compound and its metabolites?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
